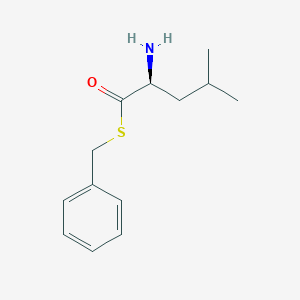

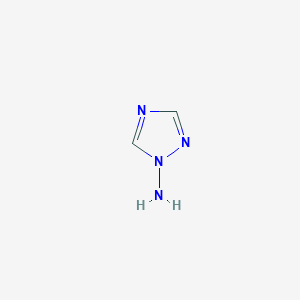

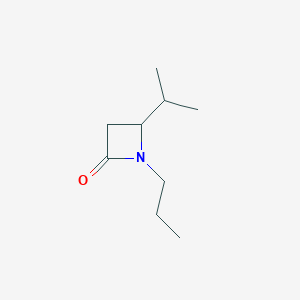

1-アミノ-1,2,4-トリアゾール

概要

説明

アデニリルイミドジホスフェートは、一般にAMP-PNPとして知られており、アデノシン三リン酸(ATP)の非加水分解性アナログです。この化合物は、ベータとガンマのリン酸を架橋する酸素原子が窒素原子に置き換わっていることを特徴としています。 この修飾により、AMP-PNPはATPアーゼによる加水分解に耐性があり、生化学および生理学的研究において貴重なツールとなっています .

科学的研究の応用

AMP-PNPは、以下を含む科学研究において幅広い用途があります。

生化学: ATP依存性プロセスを研究するための非加水分解性ATPアナログとして使用されます。

細胞生物学: 筋肉の収縮やシグナル伝達など、細胞機能におけるATPの役割を調査するために使用されます。

医学: 代謝経路や酵素速度論の研究に使用されます。

作用機序

AMP-PNPは、ATPを模倣し、酵素やタンパク質のATP結合部位に結合することで作用を発揮します。この結合はATPの加水分解を阻害し、ATP依存性プロセスを遮断します。 AMP-PNPの分子標的は、細胞エネルギー代謝やシグナル伝達経路に関与するさまざまなATPアーゼやキナーゼです .

生化学分析

Biochemical Properties

1-Amino-1,2,4-triazole is known to interact with various enzymes, proteins, and other biomolecules. It is an inhibitor of catalase, capable of inducing the compensatory mechanism for hydrogen peroxide detoxification . This mechanism involves increasing the activities of glutathione peroxidase and glutathione reductase .

Cellular Effects

The effects of 1-Amino-1,2,4-triazole on various types of cells and cellular processes are significant. For instance, it has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In human differentiated adipocytes, treatment with 1-Amino-1,2,4-triazole led to decreased catalase activity and increased intracellular H2O2 levels significantly . This was accompanied by an altered glucose and lipid metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-Amino-1,2,4-triazole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it operates as a main pharmacophore through hydrogen-bonding and dipole interactions with the biological receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Amino-1,2,4-triazole change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1-Amino-1,2,4-triazole vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

1-Amino-1,2,4-triazole is involved in various metabolic pathways. It interacts with enzymes such as catalase and cofactors . It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

1-Amino-1,2,4-triazole is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, and it could have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 1-Amino-1,2,4-triazole and any effects on its activity or function are significant . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

合成経路と反応条件

AMP-PNPは、一連の化学反応によって合成的に調製されます。合成には、特定の条件下でアデノシン一リン酸(AMP)とイミドジホスフェートを反応させて、アデニリルイミドジホスフェートを生成することが含まれます。 この化合物は、通常、リチウム塩水和物として得られ、安定性が向上しています .

工業生産方法

工業的な設定では、AMP-PNPは大規模な化学合成技術を使用して製造されます。このプロセスには、収率と純度を高くするために、温度、pH、反応物の濃度などの反応条件を注意深く制御することが含まれます。 その後、化合物は結晶化やその他の分離技術によって精製されます .

化学反応の分析

反応の種類

AMP-PNPは、以下を含むさまざまな種類の化学反応を起こします。

置換反応: ATPとの構造的類似性から、AMP-PNPは酵素触媒プロセスでATPを置き換える置換反応に参加することができます。

結合反応: AMP-PNPは酵素やタンパク質のATP結合部位に結合し、ATP加水分解を阻害することでその活性を阻害します.

一般的な試薬と条件

AMP-PNPを含む反応で使用される一般的な試薬には以下が含まれます。

酵素: アデニル酸シクラーゼやATPアーゼなど。

緩衝液: 反応に最適なpH条件を維持するため。

形成される主要な生成物

AMP-PNPを含む反応から形成される主要な生成物は、通常、AMP-PNPが競合的阻害剤として作用する酵素-基質複合体です .

類似化合物との比較

類似化合物

アデノシン5’-(β,γ-メチレン)トリホスフェート(AMP-PCP): 酸素原子がメチレン基に置き換わっている別の非加水分解性ATPアナログ。

アデノシン5’-(β,γ-イミド)トリホスフェート(AMP-PNP): AMP-PNPに似ていますが、構造修飾が異なります。

独自性

AMP-PNPは、窒素置換により、他のATPアナログと比較して安定性が高く、加水分解に耐性があるため、ユニークです。 これは、ATP依存性プロセスの長期的な阻害を必要とする研究に特に役立ちます .

特性

IUPAC Name |

1,2,4-triazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c3-6-2-4-1-5-6/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAZGSRLKBTDBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470902 | |

| Record name | 1-AMINO-1,2,4-TRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24994-60-3 | |

| Record name | 1-AMINO-1,2,4-TRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-triazol-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 1-amino-1,2,4-triazole, including its molecular formula, weight, and spectroscopic data?

A1: 1-Amino-1,2,4-triazole has the molecular formula C2H4N4 and a molecular weight of 84.08 g/mol. Spectroscopic data, including 1H NMR, 13C NMR, IR, and MS, are crucial for characterizing the structure. For instance, 1H NMR analysis in DMSO-d6 reveals distinct signals for the amino protons and the triazole ring protons. Detailed spectroscopic data can be found in research publications focusing on the synthesis and characterization of this compound [, ].

Q2: What is known about the structure-activity relationship (SAR) of 1-amino-1,2,4-triazole derivatives? How do structural modifications impact their activity, potency, and selectivity?

A2: Research on 1-amino-1,2,4-triazoles as fungicides highlights the importance of a two-atom bridge connecting the triazole nucleus to a hydrophobic group, typically an aromatic ring, for their biological activity []. Modifications to this bridge or the hydrophobic group can significantly impact fungicidal potency and selectivity. Further SAR studies are crucial for exploring the potential of 1-amino-1,2,4-triazole derivatives in other applications, such as antibacterial agents.

Q3: Has 1-amino-1,2,4-triazole been investigated for its coordination chemistry, and what are the potential applications of its metal complexes?

A3: Yes, 1-amino-1,2,4-triazole can act as a ligand in coordination compounds. Studies have explored its use in forming energetic transition-metal(II) complexes with various metals like Cu2+, Mn2+, Fe2+, and Zn2+ []. These complexes, incorporating different anions, displayed promising characteristics for potential applications as lead-free primary explosives due to their energetic properties and laser ignitability.

Q4: What analytical methods and techniques are used to characterize, quantify, and monitor 1-amino-1,2,4-triazole?

A4: Various analytical methods are employed to study 1-amino-1,2,4-triazole. Common techniques include spectroscopic methods like IR, UV/Vis, and NMR [, , , ]. Additionally, mass spectrometry (MS) is vital for determining molecular weight and fragmentation patterns []. These methods, alongside elemental analysis, provide a comprehensive understanding of the compound's identity and purity.

Q5: What is known about the basicity and protonation site of 1-amino-1,2,4-triazole?

A5: Studies utilizing 13C and 15N NMR spectroscopy, pKa measurements, and crystallography have investigated the protonation behavior of 1-amino-1,2,4-triazole []. Results indicate that in the presence of strong acids, protonation can occur at both the ring nitrogen and the amino group, with the specific site influenced by the acid strength and solvent environment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide](/img/structure/B25208.png)

![(2-Methylbenzo[D]thiazol-6-YL)methanol](/img/structure/B25218.png)

![Bis[2-(4-methoxyphenoxy)ethyl] Ether](/img/structure/B25237.png)